molecular formula C19H21N3O B11997652 (3,5-Di-tert-butyl-4-hydroxyphenyl)ethene-1,1,2-tricarbonitrile CAS No. 25751-79-5

(3,5-Di-tert-butyl-4-hydroxyphenyl)ethene-1,1,2-tricarbonitrile

Cat. No.: B11997652
CAS No.: 25751-79-5
M. Wt: 307.4 g/mol
InChI Key: DOICWPBNLOALEY-UHFFFAOYSA-N
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Description

2-(3,5-ditert-butyl-4-hydroxyphenyl)-1,1,2-ethylenetricarbonitrile is an organic compound known for its unique structural properties and potential applications in various fields. This compound features a phenolic group with bulky tert-butyl substituents, which contribute to its stability and reactivity.

Preparation Methods

The synthesis of 2-(3,5-ditert-butyl-4-hydroxyphenyl)-1,1,2-ethylenetricarbonitrile typically involves multiple steps. One common method includes the reaction of 3,5-ditert-butyl-4-hydroxybenzaldehyde with malononitrile under basic conditions to form the intermediate product. This intermediate is then subjected to further reactions to introduce the ethylene and tricarbonitrile groups, resulting in the final compound. Industrial production methods may involve optimized reaction conditions and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

2-(3,5-ditert-butyl-4-hydroxyphenyl)-1,1,2-ethylenetricarbonitrile undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The nitrile groups can be reduced to amines under suitable conditions.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the positions ortho to the hydroxyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens. .

Scientific Research Applications

2-(3,5-ditert-butyl-4-hydroxyphenyl)-1,1,2-ethylenetricarbonitrile has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a stabilizer in polymer chemistry.

    Biology: The compound’s antioxidant properties make it useful in studies related to oxidative stress and cellular protection.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.

    Industry: It is employed as an additive in materials to enhance stability and longevity

Mechanism of Action

The mechanism of action of 2-(3,5-ditert-butyl-4-hydroxyphenyl)-1,1,2-ethylenetricarbonitrile involves its interaction with free radicals and reactive oxygen species. The phenolic group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage. This antioxidant activity is crucial in protecting cells and materials from degradation .

Comparison with Similar Compounds

Similar compounds to 2-(3,5-ditert-butyl-4-hydroxyphenyl)-1,1,2-ethylenetricarbonitrile include:

The uniqueness of 2-(3,5-ditert-butyl-4-hydroxyphenyl)-1,1,2-ethylenetricarbonitrile lies in its specific structural features, which provide a balance of stability and reactivity, making it suitable for diverse applications.

Properties

CAS No.

25751-79-5

Molecular Formula

C19H21N3O

Molecular Weight

307.4 g/mol

IUPAC Name

2-(3,5-ditert-butyl-4-hydroxyphenyl)ethene-1,1,2-tricarbonitrile

InChI

InChI=1S/C19H21N3O/c1-18(2,3)15-7-12(14(11-22)13(9-20)10-21)8-16(17(15)23)19(4,5)6/h7-8,23H,1-6H3

InChI Key

DOICWPBNLOALEY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=C(C#N)C#N)C#N

Origin of Product

United States

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